
1,3-二甲基-1H-吲唑-5-胺
描述
“1,3-Dimethyl-1H-indazol-5-amine” is a chemical compound with the molecular formula C9H11N3 . It is a derivative of indazole, a heterocyclic compound that is important in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of indazole derivatives, including “1,3-Dimethyl-1H-indazol-5-amine”, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . In one study, a series of 6-substituted aminoindazole derivatives were designed, synthesized, and evaluated for bio-activities .
Molecular Structure Analysis
The molecular structure of “1,3-Dimethyl-1H-indazol-5-amine” is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment .
科学研究应用
- 抗增殖活性: 1,3-二甲基-1H-吲唑-5-胺衍生物对肿瘤细胞系显示出有希望的抗增殖活性。 例如,3-氨基-N-(4-苄基苯基)-1H-吲唑-1-甲酰胺和3-氨基-N-(4-丁氧基苯基)-1H-吲唑-1-甲酰胺在低于1μM的浓度下抑制细胞生长,导致细胞周期停滞在G0-G1期 .
- 合成方法: 研究人员探索了多种合成1H-和2H-吲唑的策略。 这些方法包括过渡金属催化的反应、还原环化反应以及在没有催化剂和溶剂的情况下连续形成C-N和N-N键 .
药物化学与药物开发
杂环化学
未来方向
作用机制
Target of Action
The primary target of 1,3-Dimethyl-1H-indazol-5-amine is indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that plays a crucial role in the metabolism of tryptophan . IDO1 is known to suppress the immune system via the kynurenine pathway .
Mode of Action
1,3-Dimethyl-1H-indazol-5-amine interacts with its target, IDO1, by inhibiting its activity . This inhibition disrupts the kynurenine pathway, leading to changes in the immune response .
Biochemical Pathways
The primary biochemical pathway affected by 1,3-Dimethyl-1H-indazol-5-amine is the kynurenine pathway . By inhibiting IDO1, 1,3-Dimethyl-1H-indazol-5-amine disrupts the conversion of tryptophan into kynurenine, a key step in this pathway . The downstream effects of this disruption include changes in immune response and potential impacts on various biological processes, including inflammation and cancer progression .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that 1,3-Dimethyl-1H-indazol-5-amine could have good bioavailability .
Result of Action
The inhibition of IDO1 by 1,3-Dimethyl-1H-indazol-5-amine can lead to a variety of molecular and cellular effects. For example, it can disrupt the immune-suppressive tumor microenvironment, potentially enhancing the effectiveness of other cancer treatments . Additionally, it can affect the proliferation of certain cancer cells .
Action Environment
The action, efficacy, and stability of 1,3-Dimethyl-1H-indazol-5-amine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Furthermore, the presence of other substances, such as other drugs or biological molecules, could potentially affect the action and efficacy of 1,3-Dimethyl-1H-indazol-5-amine .
生化分析
Biochemical Properties
1,3-Dimethyl-1H-indazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, 1,3-Dimethyl-1H-indazol-5-amine can bind to specific receptors, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of 1,3-Dimethyl-1H-indazol-5-amine on different cell types and cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, 1,3-Dimethyl-1H-indazol-5-amine can induce cell cycle arrest and promote apoptosis by modulating key signaling pathways such as the p53/MDM2 pathway . Furthermore, it affects gene expression and cellular metabolism, leading to altered cellular functions .
Molecular Mechanism
At the molecular level, 1,3-Dimethyl-1H-indazol-5-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been shown to inhibit the activity of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism . This inhibition leads to changes in the levels of metabolites and affects cellular signaling pathways. Additionally, 1,3-Dimethyl-1H-indazol-5-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 1,3-Dimethyl-1H-indazol-5-amine can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1,3-Dimethyl-1H-indazol-5-amine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 1,3-Dimethyl-1H-indazol-5-amine vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as anti-cancer activity, by inhibiting tumor growth and promoting apoptosis . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1,3-Dimethyl-1H-indazol-5-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . This interaction can lead to changes in metabolic flux and the levels of various metabolites. Additionally, 1,3-Dimethyl-1H-indazol-5-amine can affect the activity of enzymes involved in amino acid metabolism, such as IDO1, leading to alterations in tryptophan and kynurenine levels .
Transport and Distribution
The transport and distribution of 1,3-Dimethyl-1H-indazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 1,3-Dimethyl-1H-indazol-5-amine within tissues can vary depending on factors such as tissue permeability and blood flow .
Subcellular Localization
1,3-Dimethyl-1H-indazol-5-amine exhibits specific subcellular localization, which can affect its activity and function. It can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals or post-translational modifications can direct 1,3-Dimethyl-1H-indazol-5-amine to specific organelles, influencing its interactions with other biomolecules and its overall cellular effects .
属性
IUPAC Name |
1,3-dimethylindazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-8-5-7(10)3-4-9(8)12(2)11-6/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNYFPQRPFDYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-(((trifluoromethyl)sulfonyl)oxy)furo[2,3-c]pyridine-2-carboxylate](/img/structure/B1397115.png)
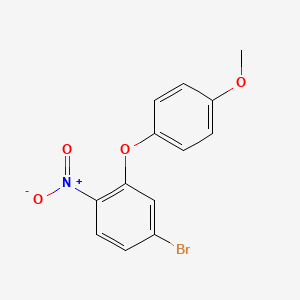
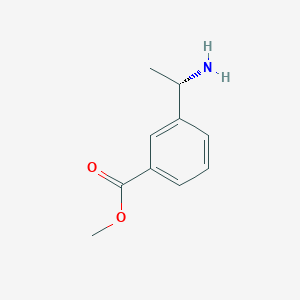


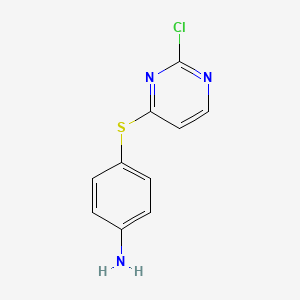
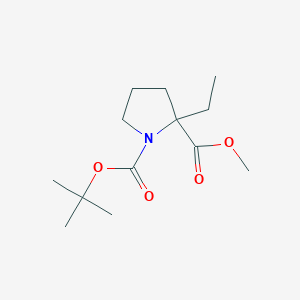
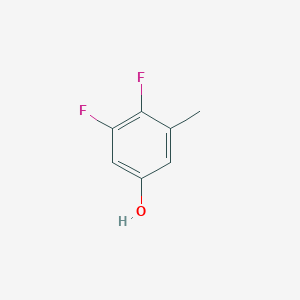



![tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate](/img/structure/B1397131.png)

